molecular formula C23H17F2NO4S B2996390 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-38-0

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2996390
CAS No.: 866810-38-0
M. Wt: 441.45
InChI Key: YCFBPBDNHOASOT-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a fluorine atom at position 6, a 4-fluorophenylsulfonyl group at position 3, and a 4-methoxyphenylmethyl substituent at position 1 (Figure 1). NMR data (δ ~7.85–6.91 ppm for aromatic protons) and crystallographic methods (e.g., SHELXL ) are critical for confirming its structure .

Properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-18-7-2-15(3-8-18)13-26-14-22(23(27)20-12-17(25)6-11-21(20)26)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFBPBDNHOASOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one , also known by its chemical formula C23H17F2NO4SC_{23}H_{17}F_2NO_4S and molecular weight of 441.4 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activities of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The structure of 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one includes a quinoline core substituted with fluorophenyl and methoxyphenyl groups, contributing to its unique properties. The sulfonyl group enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H17F2NO4SC_{23}H_{17}F_2NO_4S
Molecular Weight441.4 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one exhibits significant anticancer activity. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • EGFR Inhibition : The compound targets the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. It inhibits EGFR autophosphorylation and downstream signaling pathways, such as PI3K/Akt and ERK1/2 pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis : By promoting the translocation of FOXO1 to the nucleus, it activates pro-apoptotic proteins, enhancing programmed cell death in tumor cells .
  • In Vivo Efficacy : In xenograft models using CWR22RvI cells, treatment with the compound at a dosage of 5 mg/kg every two days resulted in significant tumor reduction compared to control groups .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been shown to inhibit various strains of bacteria, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines and inhibiting pathways such as NF-κB . This could make it a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity in Xenograft Models

In a controlled study, mice bearing CWR22RvI tumors were treated with varying doses of 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one. The results highlighted a dose-dependent reduction in tumor size:

Treatment (mg/kg)Tumor Volume (mm³)Control Volume (mm³)
0 (Control)15001500
5800
10400

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at specific concentrations:

StrainMIC (µg/mL)
Staphylococcus aureus128
Staphylococcus aureus (clinical isolate)256

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 1, 3, and 6 (Table 1).

Table 1: Structural Comparison of Quinolin-4-one Derivatives

Compound Name R<sup>1</sup> (Position 1) R<sup>3</sup> (Position 3) R<sup>6</sup> (Position 6) Key Features Reference
Target Compound 4-Methoxyphenylmethyl 4-Fluorophenylsulfonyl Fluoro High lipophilicity; sulfonyl reactivity
2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide 2-Methylphenylacetamide 4-Fluorophenylsulfonyl Fluoro Acetamide side chain; altered solubility
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4-one 4-Chlorobenzyl 4-Isopropylphenylsulfonyl Ethoxy Increased steric bulk at R<sup>3</sup>
3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidinyl)quinolin-4-one Methyl 4-Chlorophenylsulfonyl Fluoro Piperidinyl at position 7; enhanced basicity
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Methoxyphenylmethyl 4-Fluorobenzoyl Ethoxy Benzoyl vs. sulfonyl; reduced electrophilicity

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., 4-isopropylphenylsulfonyl in ) exhibit higher melting points (115–138°C) compared to the target compound, suggesting improved crystallinity.
  • Solubility : The acetamide derivative may exhibit better aqueous solubility due to polar functional groups, whereas ethoxy substituents (e.g., ) enhance lipophilicity.

Crystallographic and Analytical Insights

  • SHELX Suite: Widely used for refining crystal structures of sulfonylquinolinones, enabling precise determination of bond angles and torsional strain .
  • NMR Confirmation : Aromatic proton shifts (δ 7.40–7.85 ppm) and sulfonyl carbon signals (δ ~170 ppm) are consistent across analogs .

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